2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide
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Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrimidine core, such as this one, have been found to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors, playing crucial roles in numerous biological processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including dna synthesis, signal transduction, and various metabolic processes .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide typically involves the reaction of a pyrimidine derivative with a phenyl-substituted butanamide. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyrimidine derivative is reacted with a phenyl-substituted butanamide under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, reduction may yield an alcohol, and substitution may yield a variety of substituted derivatives .
Scientific Research Applications
2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide include:
- 2-phenyl-N-(2-(pyrimidin-4-yl)ethyl)butanamide
- 2-phenyl-N-(2-(pyrimidin-6-yl)ethyl)butanamide
- 2-phenyl-N-(2-(pyrimidin-3-yl)ethyl)butanamide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it particularly useful for certain applications .
Properties
IUPAC Name |
2-phenyl-N-(2-pyrimidin-5-ylethyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-15(14-6-4-3-5-7-14)16(20)19-9-8-13-10-17-12-18-11-13/h3-7,10-12,15H,2,8-9H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGOBJFGEWKZKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CN=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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